LogP and Hydrogen Bonding Profile Compared to 4-Amino and 4-Dimethylamino Analogs
The target compound's physicochemical profile provides a unique balance of lipophilicity and hydrogen bonding capacity that is distinct from its primary amine (tert-butyl 4-aminopiperidine-1-carboxylate, CAS 87120-72-7) and tertiary amine (tert-butyl 4-(dimethylamino)piperidine-1-carboxylate, CAS 412293-88-0) analogs. The N-methyl group on the secondary amine imparts specific pharmacokinetic properties, as evidenced by the computed XLogP3-AA value of 1.2 [1] and a single hydrogen bond donor count of 1 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA: 1.2; H-Bond Donors: 1 |
| Comparator Or Baseline | tert-butyl 4-aminopiperidine-1-carboxylate: XLogP3-AA: 0.7; H-Bond Donors: 2 (estimated). tert-butyl 4-(dimethylamino)piperidine-1-carboxylate: XLogP3-AA: 1.7; H-Bond Donors: 0 (estimated). |
| Quantified Difference | ΔXLogP3-AA = +0.5 vs. 4-amino analog; ΔXLogP3-AA = -0.5 vs. 4-dimethylamino analog. H-Bond Donor Count difference of ±1 relative to both comparators. |
| Conditions | Computed properties using XLogP3 algorithm (PubChem) and structural analysis. |
Why This Matters
The intermediate's LogP directly influences its solubility and membrane permeability, impacting the pharmacokinetic profile of the final drug candidate; the single H-bond donor offers a predictable and distinct interaction profile for target binding compared to analogs with zero or two donors.
- [1] PubChem. Tert-butyl 4-(methylamino)piperidine-1-carboxylate: Computed Descriptors (XLogP3-AA). National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. Tert-butyl 4-(methylamino)piperidine-1-carboxylate: Computed Descriptors (Hydrogen Bond Donor Count). National Center for Biotechnology Information. 2025. View Source
